molecular formula C23H25N5O4 B10983720 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide

Cat. No.: B10983720
M. Wt: 435.5 g/mol
InChI Key: RIDIXTBLTFCZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a triazole ring, an indole core, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring:

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxyphenethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.

    Mescaline: A naturally occurring compound with structural similarities to 3,4-Dimethoxyphenethylamine.

    N-Acetyl-3,4-dimethoxyphenethylamine: A derivative of 3,4-Dimethoxyphenethylamine with an acetyl group.

Uniqueness

N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to its combination of an indole core, a triazole ring, and multiple methoxy groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-methoxy-3-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25N5O4/c1-13-16-12-15(30-2)7-8-17(16)24-21(13)22(29)26-23-25-20(27-28-23)10-6-14-5-9-18(31-3)19(11-14)32-4/h5,7-9,11-12,24H,6,10H2,1-4H3,(H2,25,26,27,28,29)

InChI Key

RIDIXTBLTFCZMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.